molecular formula C8H6BrFO B1374601 5-Bromo-2-fluoro-3-methylbenzaldehyde CAS No. 903875-64-9

5-Bromo-2-fluoro-3-methylbenzaldehyde

Cat. No.: B1374601
CAS No.: 903875-64-9
M. Wt: 217.03 g/mol
InChI Key: JKHVNWUVFDFSAZ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluoro-3-methylbenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, its physicochemical properties, such as high GI absorption and BBB permeability, indicate its potential to interact with biomolecules within the gastrointestinal tract and the brain .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, as a CYP1A2 inhibitor, it can alter the expression of genes involved in the metabolism of xenobiotics . This can lead to changes in cellular metabolism and potentially affect cell viability and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, its inhibition of CYP1A2 can result in the accumulation of substrates that are normally metabolized by this enzyme . This can lead to changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound may lead to respiratory irritation and skin corrosion . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and industry.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. It has high GI absorption and BBB permeability, indicating its potential to be transported across the gastrointestinal tract and the blood-brain barrier . This can affect its localization and accumulation within different tissues, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-methylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-3-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-Bromo-2-fluoro-3-methylbenzoic acid.

    Reduction: 5-Bromo-2-fluoro-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-fluoro-3-methylbenzaldehyde is used in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde
  • 2-Fluoro-5-methoxybenzaldehyde

Comparison

Compared to these similar compounds, 5-Bromo-2-fluoro-3-methylbenzaldehyde has a unique combination of substituents that confer distinct chemical and physical properties. The presence of a methyl group in addition to bromine and fluorine makes it more versatile in synthetic applications and enhances its reactivity in certain chemical reactions .

Properties

IUPAC Name

5-bromo-2-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHVNWUVFDFSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682023
Record name 5-Bromo-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903875-64-9
Record name 5-Bromo-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-fluorotoluene 169 (1.0 g, 5.29 mmol.) in anhydrous THF (4 mL) cooled in dry ice/acetone bath was added a 2 M solution of lithium diisopropylamide (2.6 mL, 5.2 mmol.). The reaction mixture was stirred for 1 hour in the dry ice/acetone bath. Anhydrous dimethylformamide (0.46 g, 6.35 mmol.) was added in a dropwise manner. The reaction mixture was allowed to warm to room temperature in 3 hours. Ethyl acetate (100 mL) was added. The organic layer was washed with 1 N hydrochloric acid, water and brine. The organic layer was dried over sodium sulfate. The organic solvent was evaporated under reduced pressure to afford 5-bromo-2-fluoro-3-methylbenzaldehyde 170 (1.08 g, 4.98 mmol.). The crude product was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a stirred solution of di-isopropyl amine (4.01 g, 39.88 mmol) in THF (20 mL) was added n-butyl lithium (1.6 M in hexane) (19.9 mL, 31.91 mmol) at −78° C. slowly dropwise over the period of 10 min, the reaction mixture was stirred at −78° C. for 30 min. A solution of 4-bromo-1-fluoro-2-methylbenzene (5.0 g, 26.6 mmol) in THF (30.0 mL) was added at −78° C., and the reaction mixture was stirred for 1 h at the same temperature. DMF (5.0 mL) was added and stirred at −78° C. for another 30 min. The reaction was monitored by TLC; then the reaction mixture was quenched with 1N HCl solution (aq) at 0° C. The aqueous layer was extracted with diethyl ether, washed with water and saturated brine solution. The combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the crude compound purified by flash column chromatography (SiO2, 100-200 mesh; eluting with 5% ethyl acetate/pet ether) to afford the title compound as a white solid (3.6 g, 64%); mp 48-50° C.: 1H NMR (400 MHz, CDCl3) δ 8.33 (s, 1H), 8.22 (s, 1H), 7.67 (s, 1H), 7.60 (s, 1H), 6.75 (dd, J=17.6, 10.8 Hz, 1H), 5.92 (dd, J=17.6, 10.8 Hz, 1H), 5.52 (d, J=17.6 Hz, 1H), 2.21 (s, 3H); ESIMS m/z 211.35 ([M−H]−).
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4.01 g
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19.9 mL
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20 mL
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Yield
64%

Synthesis routes and methods III

Procedure details

To a stirred suspension of pyridinium chlorochromate (3.77 g, 17.1 mmol) and silica gel in 25 ml dichloromethane was added a solution of (5-bromo-2-fluoro-3-methylphenyl)methanol in 25 mL dichloromethane. The reaction was stirred for 30 minutes at room temperature. Added additional silica gel and concentrated to adsorb reaction products onto the silica gel. Flash chromatographed (80 g silica, 5-10% ethyl acetate/hexanes gradient) to yield 2.1 g of 5-bromo-2-fluoro-3-methylbenzaldehyde as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.31 (d, J=2.15 Hz, 3 H) 7.42-7.63 (m, 1 H) 7.77 (dd, J=5.46, 2.34 Hz, 1 H) 10.27 (s, 1 H).
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3.77 g
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25 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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